molecular formula C27H38O8 B1218283 Tetrahydrocannabinol C4'-glucuronide CAS No. 67627-13-8

Tetrahydrocannabinol C4'-glucuronide

Cat. No.: B1218283
CAS No.: 67627-13-8
M. Wt: 490.6 g/mol
InChI Key: IAZUXXVRYYEPHS-UHFFFAOYSA-N
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Description

Contextualization of Tetrahydrocannabinol C4'-glucuronide within Cannabinoid Metabolomics

Cannabinoid metabolomics is the comprehensive study of the metabolic pathways of cannabinoids. When THC enters the body, it undergoes extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes such as CYP2C9, CYP2C19, and CYP3A4. mdpi.com This initial phase of metabolism (Phase I) typically involves hydroxylation, leading to the formation of active metabolites like 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC), and subsequently inactive metabolites such as 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH). mdpi.comnih.gov

Following Phase I metabolism, these metabolites, as well as the parent THC molecule, can undergo Phase II conjugation reactions. The most significant of these is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the cannabinoid molecule. This process dramatically increases the water solubility of the compounds, aiding their excretion from the body, primarily in urine and feces. nih.govresearchgate.net

While the most abundant glucuronidated metabolite found in urine is that of THC-COOH (THC-COOH-glucuronide), direct glucuronidation of THC and its hydroxylated metabolites also occurs. nih.gov this compound is a specific isomer where the glucuronic acid is attached to the C4' position of THC's pentyl side chain, forming a C-glucuronide. This is distinct from the more commonly studied O-glucuronides, where the linkage occurs at a hydroxyl group. The formation of C-glucuronides is a less common metabolic pathway but has been identified for certain xenobiotics.

Historical Perspectives on the Elucidation of Tetrahydrocannabinol Biotransformation Pathways

The journey to understanding THC metabolism has been a multi-decade endeavor, marked by significant scientific milestones. The use of cannabis for medicinal and other purposes dates back millennia. smithsonianmag.com However, the scientific investigation into its chemical constituents began much more recently.

A pivotal moment came in 1964 when Raphael Mechoulam and his colleague Yehiel Gaoni first isolated and elucidated the full structure of Δ9-THC. smithsonianmag.com This discovery was the key that unlocked the door to systematic research on cannabis and its effects. In the years that followed, researchers began to unravel the complex metabolic fate of THC in the body.

Early research in the 1970s established that THC undergoes extensive metabolism in animals and humans. smithsonianmag.com These initial studies identified hydroxylation as a major metabolic step, leading to the discovery of 11-OH-THC and THC-COOH. The subsequent focus shifted to how these metabolites were further processed for elimination.

A significant advancement in understanding Phase II metabolism of cannabinoids came in 1977, with a report on the synthesis and enzymatic formation of a C-glucuronide of Δ6-tetrahydrocannabinol. This was a critical finding that demonstrated the possibility of direct carbon-to-glucuronic acid linkages in cannabinoids.

Later, in 1992, research definitively showed that THCCOOH-glucuronide was the primary urinary metabolite of THC. nih.gov The advent of more sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the direct quantification of various free and glucuronidated cannabinoids in biological samples, providing a more detailed picture of cannabinoid metabolomics. nih.gov

Significance of Glucuronide Conjugation in Xenobiotic Metabolism

Glucuronidation is a major Phase II metabolic pathway for a vast array of foreign compounds (xenobiotics), including drugs, toxins, and environmental pollutants, as well as endogenous substances like bilirubin (B190676) and steroid hormones. The primary function of this process is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their excretion from the body via urine or bile.

The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues such as the intestine, kidneys, and brain. These enzymes transfer a glucuronic acid molecule from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a suitable functional group on the substrate molecule.

The addition of the highly polar glucuronic acid moiety has several important consequences:

Increased Water Solubility: This is the most critical outcome, as it allows lipophilic compounds that would otherwise accumulate in fatty tissues to be efficiently eliminated in aqueous fluids like urine and bile.

Detoxification: In many cases, glucuronidation deactivates pharmacologically active or toxic compounds, rendering them inert.

Altered Biological Activity: While typically leading to inactivation, in some instances, glucuronide conjugates can exhibit their own biological activity.

The efficiency of glucuronidation can be influenced by various factors, including genetic polymorphisms in UGT enzymes, co-administration of other drugs that may inhibit or induce these enzymes, and individual physiological conditions.

Detailed Research Findings

Research into specific THC glucuronide isomers is an evolving field. While much of the literature focuses on the major metabolites, studies utilizing advanced analytical techniques have begun to provide more detailed insights into the variety of glucuronidated forms.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC27H38O8 nih.gov
Molecular Weight490.6 g/mol nih.gov
IUPAC Name3,4,5-trihydroxy-6-(1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-2-yl)oxane-2-carboxylic acid nih.gov
Median Maximum Concentrations (Cmax) of THC and its Glucuronidated Metabolites in Urine Following Controlled Cannabis Administration
CompoundCmax in Occasional Users (µg/L)Cmax in Frequent Users (µg/L)Source
THC-glucuronideNot typically detected or at very low levelsVariable, generally low nih.gov
THCCOOH-glucuronide68.0 (smoked), 26.7 (vaporized), 360 (oral)378 (smoked), 248 (vaporized), 485 (oral) nih.gov
Analytical Methods for the Detection of Glucuronidated THC Metabolites
TechniqueApplicationKey FindingsSource
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Direct quantification of free and glucuronidated cannabinoids in urine and blood.Enables the specific detection and quantification of various THC metabolites, including THC-glucuronide and THCCOOH-glucuronide, without the need for hydrolysis. nih.gov Has been used to establish pharmacokinetic profiles. nih.gov nih.govnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of total cannabinoids following hydrolysis.Traditionally used to measure total THC and its metabolites after enzymatic or chemical cleavage of the glucuronide conjugate.

Precursor Formation and Phase I Metabolism of Tetrahydrocannabinol

The generation of the necessary precursor for this compound begins with the Phase I metabolism of Δ9-THC. This phase is characterized by hydroxylation and oxidation reactions primarily occurring in the liver. nih.gov

Hydroxylation and Oxidation of Δ9-Tetrahydrocannabinol to Intermediate Metabolites

The initial and rate-limiting step in the metabolism of Δ9-THC is hydroxylation, which can occur at various positions on the molecule. While the most well-studied hydroxylation occurs at the C11 position to form 11-hydroxy-Δ9-THC (11-OH-THC), hydroxylation also takes place on the pentyl side chain. researchgate.net This side-chain hydroxylation is essential for the eventual formation of this compound. Following hydroxylation at the C4' position of the pentyl side chain, a 4'-hydroxy-Δ9-THC intermediate is formed. This hydroxylated metabolite can then undergo further oxidation to form corresponding carboxylic acid metabolites.

Role of Cytochrome P450 Enzymes in Tetrahydrocannabinol Metabolic Cascades

The hydroxylation of Δ9-THC is catalyzed by a superfamily of heme-containing enzymes known as Cytochrome P450 (CYP). nih.gov Several isoforms of the CYP450 system are involved in the metabolism of THC, with CYP2C9 and CYP3A4 being the primary enzymes responsible for its oxidation. clinpgx.org Specifically, these enzymes facilitate the introduction of a hydroxyl group onto the THC molecule, including at various positions along the pentyl side chain. researchgate.net The activity of these enzymes is crucial in generating the hydroxylated intermediates that are necessary for the subsequent glucuronidation step. The genetic variability in these CYP enzymes can lead to individual differences in the rate and profile of THC metabolism. thepermanentejournal.org

Glucuronidation Mechanisms Catalyzing this compound Synthesis

The synthesis of this compound is completed through glucuronidation, a major Phase II metabolic pathway. This process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, in this case, a hydroxylated THC metabolite. This conjugation significantly increases the water solubility of the compound, facilitating its excretion in urine and bile.

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Cannabinoid Conjugation

The enzymatic catalysis of glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. nih.gov Several UGT isoforms have been identified to be involved in the glucuronidation of cannabinoids. Studies have shown that UGT1A1, UGT1A3, UGT1A9, and UGT1A10 are capable of conjugating THC and its metabolites. nih.gov For instance, UGT1A9 and UGT1A10 have been shown to glucuronidate 11-OH-THC, while UGT1A1 and UGT1A3 are active towards THC-COOH. clinpgx.org While the specific UGT isoform responsible for the glucuronidation at the C4' position of the THC side chain has not been definitively identified, it is likely that one or more of these cannabinoid-metabolizing UGTs are involved in the formation of this compound.

Characterization of Substrate Specificity in Tetrahydrocannabinol Glucuronidation

The substrate specificity of UGT isoforms plays a crucial role in determining the profile of glucuronidated THC metabolites. Different UGTs exhibit varying affinities and catalytic efficiencies towards different cannabinoids and their hydroxylated and carboxylated derivatives. For example, the phenolic hydroxyl group of THC and the carboxyl group of THC-COOH are major sites for glucuronidation. nih.gov The introduction of a hydroxyl group on the pentyl side chain, such as at the C4' position, creates a new potential site for glucuronidation. The efficiency of this reaction would depend on how well the 4'-hydroxy-Δ9-THC intermediate fits into the active site of the available UGT isoforms. Research on the specific substrate kinetics for C4'-hydroxylated THC is limited, but the existing knowledge on UGT activity towards other hydroxylated cannabinoids suggests that this pathway is biochemically feasible.

Interactive Data Tables

Table 1: Key Enzymes in the Formation of this compound

Metabolic PhaseEnzyme FamilyKey IsoformsRole in Pathway
Phase ICytochrome P450CYP2C9, CYP3A4Hydroxylation of Δ9-THC at the C4' position of the pentyl side chain
Phase IIUDP-GlucuronosyltransferaseUGT1A1, UGT1A3, UGT1A9, UGT1A10Conjugation of glucuronic acid to 4'-hydroxy-Δ9-THC

Table 2: Research Findings on UGT Isoform Activity towards Cannabinoids

UGT IsoformSubstrate(s)Observed Activity
UGT1A111-nor-9-carboxy-Δ9-THC (THC-COOH)Active in glucuronidation
UGT1A311-nor-9-carboxy-Δ9-THC (THC-COOH)Highest activity towards THC-COOH
UGT1A911-hydroxy-Δ9-THC (11-OH-THC), Cannabinol (CBN)Specific glucuronidation of 11-OH-THC
UGT1A1011-hydroxy-Δ9-THC (11-OH-THC), Cannabinol (CBN)Specific glucuronidation of 11-OH-THC

The Intricate Path of this compound: A Biochemical and Enzymatic Exploration

A deep dive into the metabolic journey of a lesser-known Tetrahydrocannabinol conjugate reveals complexities in its formation and significant variations across biological systems. This article offers a focused examination of the biochemical pathways, enzymatic drivers, and comparative biotransformation of this compound, a Phase II metabolite of the principal psychoactive constituent of cannabis.

Properties

CAS No.

67627-13-8

Molecular Formula

C27H38O8

Molecular Weight

490.6 g/mol

IUPAC Name

3,4,5-trihydroxy-6-(1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-2-yl)oxane-2-carboxylic acid

InChI

InChI=1S/C27H38O8/c1-5-6-7-8-14-12-17-19(15-11-13(2)9-10-16(15)27(3,4)35-17)20(28)18(14)24-22(30)21(29)23(31)25(34-24)26(32)33/h9,12,15-16,21-25,28-31H,5-8,10-11H2,1-4H3,(H,32,33)

InChI Key

IAZUXXVRYYEPHS-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C4C(C(C(C(O4)C(=O)O)O)O)O)O

Canonical SMILES

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C4C(C(C(C(O4)C(=O)O)O)O)O)O

Synonyms

tetrahydrocannabinol C4'-glucuronide

Origin of Product

United States

Synthetic Methodologies for Tetrahydrocannabinol C4 Glucuronide and Analogues

Chemical Synthesis Approaches for Tetrahydrocannabinol Glucuronides

The synthesis of glucuronidated cannabinoids is a challenging endeavor due to the molecular complexity and the presence of multiple reactive sites. Researchers have developed various chemical and enzymatic approaches to tackle these challenges.

Multi-Step Synthetic Routes to Glucuronidated Cannabinoids

The chemical synthesis of THC glucuronides typically involves a multi-step process that begins with the appropriate cannabinoid precursor. A common strategy involves the protection of reactive functional groups on the cannabinoid and the glucuronic acid donor, followed by a coupling reaction and subsequent deprotection to yield the final product.

One of the earlier methods for synthesizing cannabinoid glucuronides utilized a partially purified glucuronyltransferase enzyme immobilized on beaded sepharose. nih.gov This enzymatic approach was used to synthesize the glucuronide conjugates of several cannabinoids, including Δ⁹-tetrahydrocannabinol. nih.govnih.gov

More recent chemical syntheses often involve the coupling of a protected glucuronic acid derivative with the cannabinoid. For instance, the synthesis of (-)-11-OH-Δ⁹-THC-Glc involved the use of methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate as the glucuronide donor in the presence of trimethylsilyl (B98337) triflate. researchgate.net This highlights a key step in many synthetic routes: the activation of the anomeric carbon of the glucuronic acid to facilitate the glycosylation reaction.

A patent describes a method where the THC glucuronide is synthesized by separately preparing a dual-blocked sugar epoxide and an oxidized blocked cannabinoid. google.com The carboxyl group of the THC carboxylic acid can catalyze the reaction, eliminating the need for a Lewis acid catalyst. google.com The final deprotection steps, such as removing a tert-butyldimethylsilyl (TBDMS) group with hydrogen fluoride (B91410) and a benzyl (B1604629) group by catalytic hydrogenation, are critical for obtaining the final product. google.com

Stereo- and Regioselective Synthesis Strategies for Specific Glucuronide Isomers

Achieving stereo- and regioselectivity is a critical challenge in the synthesis of THC glucuronides. The phenolic hydroxyl group at the C1 position and other potential sites for glucuronidation on the cannabinoid scaffold necessitate precise control over the reaction conditions and the choice of protecting groups and catalysts.

For instance, in the case of 11-hydroxy-Δ⁹-THC, glucuronidation can occur at either the phenolic or the alcoholic hydroxy group. nih.govresearchgate.net Research has shown that in vitro and in vivo, two main monoglucuronide metabolites are formed. nih.govresearchgate.net To selectively synthesize the alcoholic glucuronide, a chemical synthesis was developed that successfully produced (-)-11-OH-Δ⁹-THC-Glc, which was then used as a reference standard to identify the main alcoholic glucuronide in biological samples. nih.govresearchgate.net

The regioselectivity of the glycosylation reaction is often influenced by the reactivity of the different hydroxyl groups on the cannabinoid. The phenolic hydroxyl group is generally more acidic and nucleophilic than alcoholic hydroxyls, which can lead to preferential glucuronidation at this site under certain conditions. To achieve glucuronidation at a less reactive site, such as an alcoholic hydroxyl, it is often necessary to protect the more reactive phenolic group.

Strategies for Enhancing Reaction Yields and Purity of Tetrahydrocannabinol Glucuronides

Optimizing reaction yields and ensuring the purity of the final THC glucuronide product are paramount for their use as analytical standards. The inherent instability of THC glucuronides, which are sensitive to both electrophiles and nucleophiles, makes their purification challenging. google.com

Several strategies are employed to improve yields and purity. The choice of protecting groups for both the cannabinoid and the glucuronic acid donor is crucial. These groups must be stable under the coupling conditions and easily removable without degrading the final product. For example, improvements in the synthesis of C-glucuronide conjugates have been achieved by starting with 2,3,4,6-tetra-O-benzyl-D-glucopyranose, which led to better yields and avoided the use of hazardous reagents and extensive chromatography. nih.gov

Purification of the final product often requires careful chromatographic techniques. High-performance liquid chromatography (HPLC) is a commonly used method for isolating and purifying THC glucuronides. nih.govmdpi.com Additionally, care must be taken during workup procedures to avoid degradation. For example, one method suggests the evaporative removal of toluene, a volatile byproduct of catalytic hydrogenation, to purify the THC glucuronide product. google.com

Strategy Description Reference
Enzymatic Synthesis Use of immobilized glucuronyltransferase to catalyze the conjugation of glucuronic acid to the cannabinoid. nih.govnih.gov
Chemical Coupling Reaction of a protected cannabinoid with an activated and protected glucuronic acid donor, followed by deprotection. researchgate.net
Protecting Group Strategy Selective protection of reactive hydroxyl groups to direct glucuronidation to the desired position. nih.govresearchgate.net
Catalyst Selection Use of specific catalysts, such as trimethylsilyl triflate or boron trifluoride etherate, to promote the glycosylation reaction. researchgate.netnih.gov
Purification Techniques Utilization of advanced chromatographic methods like HPLC to isolate the desired glucuronide isomer and remove impurities. nih.govmdpi.com
Careful Workup Employing gentle workup procedures, such as evaporative solvent removal, to prevent degradation of the labile glucuronide product. google.com

Isotopic Labeling Strategies for Tetrahydrocannabinol C4'-glucuronide

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry-based analytical methods. The synthesis of deuterium- and carbon-13-labeled this compound provides the necessary tools for researchers in forensic and clinical analysis.

Synthesis of Deuterium-Labeled Tetrahydrocannabinol Glucuronide Internal Standards

Deuterium (B1214612) labeling is a common strategy for preparing internal standards. Several methods have been developed for the specific deuteration of cannabinoids. iaea.org For example, treatment with BF₃·Et₂O followed by quenching with a solution of Na₂CO₃ in D₂O can introduce deuterium at the 2 and 4 positions of the phenolic ring. iaea.org Regioselective incorporation of deuterium can also be achieved using Florisil spiked with D₂O. iaea.org

The synthesis of a deuterium-labeled THC glucuronide would involve coupling a deuterated THC molecule with a glucuronic acid donor. The synthesis of specifically deuterated cannabinoids provides the necessary precursors for this process. iaea.org The use of deuterium-labeled internal standards is advantageous as they have nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass. nih.gov

Utility of Labeled Standards in Quantitative Biochemical Research

In quantitative biochemical research, especially in fields like toxicology and pharmacokinetics, accuracy and precision are paramount. The analysis of analytes in complex biological matrices such as blood, plasma, and urine is often complicated by matrix effects, analyte loss during sample preparation, and fluctuations in instrument performance. the-ltg.orgmdpi.com To overcome these challenges, stable isotope-labeled (SIL) internal standards are widely employed. These standards are nearly identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes like deuterium (²H or D) or carbon-13 (¹³C). the-ltg.orggoogle.com

The fundamental utility of a labeled internal standard lies in its ability to mimic the behavior of the native analyte throughout the entire analytical process. Because SILs have virtually identical physicochemical properties (e.g., polarity, solubility, ionization efficiency) to their unlabeled counterparts, they co-elute during chromatography and experience similar extraction recoveries and matrix-induced ion suppression or enhancement in mass spectrometry (MS). the-ltg.orggoogle.com By adding a known quantity of the labeled standard to a sample at the beginning of the workflow, the ratio of the native analyte's MS signal to the standard's MS signal can be used for accurate quantification, effectively normalizing for any variations. the-ltg.orgnih.gov

Deuterated standards have long been used for the GC/MS and LC-MS/MS analysis of tetrahydrocannabinol (THC) and its metabolites. google.comnih.gov For example, deuterated derivatives of Δ9-THC and its major metabolite, 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH), serve as internal standards for forensic and clinical testing. nih.gov However, the location and number of deuterium atoms can be critical. Early standards like d₃-THC-COOH sometimes suffered from a limited dynamic range because of fragmentation patterns that caused mass spectral overlap with the native analyte. nih.gov This led to the development of improved standards, such as d₆-THC-COOH, with deuterium atoms placed on the stable dibenzopyran structure, avoiding these analytical issues. nih.gov

More recently, ¹³C-labeled standards have been shown to be superior in some applications. the-ltg.org Unlike deuterated compounds, which can sometimes exhibit slight chromatographic shifts from the native analyte (isotopic effect), ¹³C-labeled standards have identical elution times and response factors. the-ltg.org This makes them particularly effective at correcting for ion suppression in LC-MS analysis. The synthesis of [¹³C₄]-labeled Δ⁹-THC and THC-COOH from [¹³C₄]-olivetol has been developed to serve as high-quality internal standards, ensuring more robust and indisputable analytical results. the-ltg.orgresearchgate.net The use of these high-quality certified reference materials (CRMs) is crucial for laboratories to achieve traceability and a high level of accuracy in cannabinoid testing. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Labeled Standards in Cannabinoid Analysis

Labeled Standard Analyte Analytical Technique Key Findings/Utility Reference(s)
d₃-Δ⁹-THC-COOH 11-nor-Δ⁹-tetrahydrocannabinol-9-carboxylic acid GC/MS Commonly used but can have limited dynamic range due to fragmentation overlap. nih.gov nih.gov
d₆-Δ⁹-THC-COOH 11-nor-Δ⁹-tetrahydrocannabinol-9-carboxylic acid GC/MS Developed to overcome the limitations of the d₃ standard, offering a better dynamic range. nih.gov nih.gov
d₉-Δ⁹-THC Δ⁹-Tetrahydrocannabinol GC/MS Used as an internal standard for THC quantification in blood samples. google.com google.com
¹³C₄-Δ⁹-THC Δ⁹-Tetrahydrocannabinol LC-MS/MS Provides identical physicochemical properties and elution time as the native analyte, effectively negating ion suppression effects. the-ltg.orgresearchgate.net the-ltg.orgresearchgate.net
¹³C₄-THC-COOH 11-nor-Δ⁹-tetrahydrocannabinol-9-carboxylic acid LC-MS/MS Synthesized to serve as a superior internal standard for accurate quantification of the major THC metabolite. researchgate.net researchgate.net

Advanced Analytical Techniques for the Detection and Quantification of Tetrahydrocannabinol C4 Glucuronide

Chromatographic-Mass Spectrometric Methodologies

The combination of chromatographic separation with mass spectrometric detection is the cornerstone of modern cannabinoid analysis. This hybrid approach allows for the physical separation of the analyte from matrix components, followed by its highly specific detection based on its mass-to-charge ratio.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of THC-glucuronide, particularly due to its ability to detect the compound directly in biological fluids without the need for derivatization. nih.govresearchgate.net This technique offers high sensitivity and specificity, making it suitable for complex matrices like urine and plasma. nih.govsemanticscholar.org

One validated LC-MS/MS procedure allows for the direct analysis of THC-COOH and its glucuronide conjugate in urine. The sample preparation is remarkably simple, involving only a 1:1 dilution of the urine sample with methanol before injection into the LC-MS/MS system. nih.govresearchgate.net Chromatographic separation is typically achieved using a reversed-phase column with a gradient elution. nih.govresearchgate.net This methodology has demonstrated high accuracy and precision, with limits of detection (LOD) as low as 5 ng/mL for both THC-COOH and its glucuronide form. nih.govresearchgate.net The method's linearity has been established in a range of 5-1000 ng/mL, proving its robustness for quantitative analysis. nih.govresearchgate.net

The increasing interest in LC-MS/MS for forensic toxicology is due to its capacity to simultaneously analyze analytes with different polarities with good sensitivity, often without requiring derivatization, which saves time and reduces costs. thermofisher.cn

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for THC-Glucuronide

ParameterValueSource
Limit of Detection (LOD) 5 ng/mL nih.govresearchgate.net
Linearity Range 5-1000 ng/mL nih.govresearchgate.net
Coefficient of Determination (R²) >0.99 nih.govresearchgate.net
Precision (Intra-day CV) <10% nih.govresearchgate.net
Accuracy (RSD) <15% nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for cannabinoid analysis; however, it presents specific challenges for polar and non-volatile compounds like THC-glucuronide. nih.gov GC-MS methods typically require a hydrolysis step to cleave the glucuronide moiety from the parent molecule, followed by derivatization to increase the analyte's volatility and thermal stability. nih.govresearchgate.net

Derivatization is a critical step that transforms the analyte into a more stable and volatile compound suitable for gas chromatography. researchgate.net This process prevents the thermal degradation of cannabinoids, such as the decarboxylation of acidic forms, that can occur in the high temperatures of the GC inlet. researchgate.netcannabissciencetech.com Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

A typical GC-MS workflow for total THC metabolite concentration involves enzymatic or alkaline hydrolysis of the urine sample, followed by extraction and then derivatization of the extracted analytes before injection into the GC-MS system. nih.gov While this multi-step process can be more complex than direct LC-MS/MS analysis, GC-MS remains a robust and reliable method, often used for its simplicity and high sensitivity in determining total cannabinoid content. researchgate.net

The integration of ultra-high-performance liquid chromatography (UHPLC) systems represents a significant advancement over conventional high-performance liquid chromatography (HPLC). nih.govnih.gov UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which results in higher separation efficiency, enhanced resolution, and greater sensitivity. nih.gov These systems operate at higher pressures, leading to significantly reduced analysis times and lower solvent consumption. nih.govnih.gov

The benefits of UHPLC are particularly valuable when analyzing complex biological matrices where numerous compounds can interfere with the analyte of interest. nih.gov The enhanced resolution allows for better separation of THC-glucuronide from other metabolites and endogenous matrix components, leading to more accurate quantification. ljmu.ac.uk For instance, a UHPLC-MS/MS method was developed to simultaneously quantify prominent phytocannabinoids and their metabolites, demonstrating excellent linearity over a wide range of concentrations (0.02–500 ng/mL). escholarship.org The use of polymeric-bonded C18 stationary phases in UHPLC columns can offer unique, temperature-dependent shape selectivity properties that further improve the separation of structurally similar cannabinoids. escholarship.org

Table 2: Comparison of HPLC and UHPLC Systems

FeatureConventional HPLCUHPLCSource
Particle Size 3-5 µm< 2 µm nih.gov
Resolution StandardEnhanced nih.govnih.gov
Analysis Time LongerReduced nih.govnih.gov
Sensitivity GoodHigher nih.gov
Solvent Consumption HigherLower nih.gov

The choice of ionization technique in mass spectrometry is crucial for the sensitive and selective detection of THC-glucuronide. Electrospray ionization (ESI) is the most commonly used method in LC-MS applications for its ability to generate intact molecular ions from polar, thermally labile molecules like glucuronide conjugates. nih.govresearchgate.net ESI is considered a "soft" ionization technique that minimizes fragmentation during the ionization process. researchgate.net

However, for challenging analyses at very low concentration levels, the sensitivity and selectivity of ESI alone may be insufficient. nih.gov To address this, advanced ionization strategies have been developed. One such approach is the coupling of ESI with surface-activated chemical ionization (SACI), which has been shown to improve the detection of 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH), a related metabolite. nih.gov

Other techniques include atmospheric pressure chemical ionization (APCI), which can be useful for less polar compounds. mdpi.com Ambient ionization methods, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), offer the advantage of analyzing samples with minimal or no preparation, providing rapid, preliminary mass spectral information directly from a sample surface. nih.gov

Sample Preparation and Derivatization Methodologies for Tetrahydrocannabinol Glucuronides

Effective sample preparation is a critical prerequisite for reliable analytical results. The primary goals are to isolate the target analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the two most common techniques for preparing biological samples for cannabinoid analysis. ccsenet.orgresearchgate.netpnrjournal.com

Liquid-Liquid Extraction (LLE) is a fundamental technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ccsenet.orgresearchgate.net For THC and its metabolites, which are more soluble in organic solvents, LLE is a straightforward method for separation and enrichment. ccsenet.org An optimized LLE procedure following alkaline digestion of hair samples was found to be more suitable than SPE, being less laborious and time-consuming while still producing satisfactory results for the detection of THC metabolites. nih.gov

Solid-Phase Extraction (SPE) is a more selective and often more efficient technique that utilizes a solid sorbent material packed into a cartridge or plate to isolate analytes from a liquid sample. ccsenet.orgresearchgate.net The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of solvent. nih.gov SPE can yield cleaner extracts and provide higher analyte concentration compared to LLE. unitedchem.com Various SPE sorbents are available, including novel fluorinated phases that have been used to isolate THC and its metabolites from whole blood with recoveries greater than 85%. nih.gov

Enzymatic Hydrolysis Protocols for Glucuronide Deconjugation

Enzymatic hydrolysis is a critical step in the analytical workflow for the quantification of total Tetrahydrocannabinol (THC) and its metabolites, including Tetrahydrocannabinol C4'-glucuronide. This process utilizes β-glucuronidase enzymes to cleave the glucuronide moiety from the parent compound, thereby liberating the unconjugated form for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of enzyme and the optimization of hydrolysis conditions are paramount for achieving complete and reproducible deconjugation.

Several sources of β-glucuronidase are commercially available, with enzymes derived from Escherichia coli (E. coli), Helix pomatia (mollusk), and various recombinant sources being commonly employed. nih.govnih.gov Research has demonstrated that the efficacy of these enzymes can be species-dependent, exhibiting different optimal conditions for pH, temperature, and incubation time. faa.gov For instance, a study comparing β-glucuronidases from different species found that enzymes from Haliotis rufescens, E. coli, and Patella vulgata yielded the highest recovery of THC and its carboxylated metabolite, THCCOOH. faa.gov

The optimization of hydrolysis parameters is crucial for maximizing the yield of the deconjugated analyte. Key variables include the enzyme concentration, buffer pH, incubation temperature, and duration. faa.govnih.gov One study optimized the hydrolysis of urinary cannabinoids using a recombinant β-glucuronidase and found the ideal conditions to be 2000 IU of the enzyme in a 2M sodium phosphate buffer at pH 6.8, with an incubation period of 16 hours at 37°C. nih.gov Another protocol for a comprehensive drug panel, including cannabinoids, utilized a 15-minute hydrolysis at room temperature. hubspotusercontent-na1.net Shorter incubation times at higher temperatures, as recommended by some manufacturers, have also been investigated. nih.gov However, for some glucuronides, such as that of 11-nor-9-carboxy-THC (THC-COOH), hydrolysis has been shown to be dependent on both temperature and time, with lower temperatures and shorter durations sometimes yielding higher recovery. norlab.com

It is important to note that different glucuronide conjugates may exhibit varying susceptibility to enzymatic hydrolysis. For example, the ester-linked glucuronide of THCCOOH is more readily hydrolyzed than the ether-linked glucuronides of THC and 11-hydroxy-THC (11-OH-THC). faa.gov This necessitates careful method development and validation to ensure complete cleavage for all target analytes. Some studies have even proposed a tandem hydrolysis approach, combining both enzymatic and alkaline methods, to achieve optimal cleavage of all relevant cannabinoid glucuronides. researchgate.net

Interactive Data Table: Comparison of β-Glucuronidase Hydrolysis Conditions
Enzyme SourceOptimal pHOptimal Temperature (°C)Incubation TimeReference
Recombinant6.83716 hours nih.gov
E. coliNot Specified37Overnight nih.gov
Helix pomatiaNot Specified37Overnight nih.gov
VariousNot Specified55 or 6530 or 60 minutes norlab.com

Chemical Hydrolysis Methods and Their Specificity for Tetrahydrocannabinol Glucuronides

Chemical hydrolysis, primarily alkaline hydrolysis, presents an alternative to enzymatic methods for the deconjugation of glucuronide metabolites. This technique is often favored for its cost-effectiveness and rapidity. faa.gov The most common approach involves the use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to cleave the glucuronide bond. researchgate.netresearchgate.net

A key consideration in chemical hydrolysis is its specificity for different types of glucuronide linkages. Alkaline hydrolysis is highly effective at cleaving ester-linked glucuronides, such as 11-nor-9-carboxy-THC glucuronide (THCCOOH-glucuronide). faa.govoup.com However, it is generally ineffective for the deconjugation of ether-linked glucuronides, which are characteristic of hydroxylated metabolites like THC and 11-hydroxy-THC (11-OH-THC). faa.govresearchgate.netoup.com This specificity can be a significant limitation when a comprehensive analysis of all major cannabinoid metabolites is required.

The conditions for alkaline hydrolysis, including the concentration of the base, temperature, and reaction time, must be carefully optimized to ensure complete cleavage of the target ester-linked glucuronides without causing degradation of the analytes. nih.gov One study noted that a 30-minute incubation at 60°C significantly increased the hydrolysis efficiency of THCCOOH-glucuronide compared to a 5-minute incubation at room temperature. nih.gov

Due to the limitations of alkaline hydrolysis in cleaving ether-bonded glucuronides, some analytical protocols employ a tandem hydrolysis approach. researchgate.netnih.gov This involves a sequential treatment with both an enzyme and a base to ensure the complete deconjugation of all relevant cannabinallytic metabolites. nih.gov For instance, a study on prenatal cannabis exposure found that an enzyme-alkaline tandem hydrolysis maximized the efficiency for both THC-glucuronide (ether-linked) and THCCOOH-glucuronide (ester-linked). nih.gov

Acid hydrolysis is another chemical method, but it is less commonly used for cannabinoid analysis due to the potential for analyte degradation. For example, acidic conditions can cause the conversion of cannabidiol (B1668261) (CBD) to THC. cannabissciencetech.comoup.com

Derivatization Reagents and Procedures for Chromatographic Analysis

Derivatization is a crucial sample preparation step, particularly for the analysis of cannabinoids by gas chromatography-mass spectrometry (GC-MS). researchgate.net This process involves chemically modifying the analytes to increase their volatility, improve their thermal stability, and enhance their chromatographic properties. cannabissciencetech.comresearchgate.net For cannabinoids, which contain active hydrogen atoms in their hydroxyl and carboxylic acid groups, silylation is the most common derivatization technique. cannabissciencetech.comsigmaaldrich.com

Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. chromatographytoday.com This is typically achieved by reacting the sample extract with a silylating reagent. A variety of these reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used for cannabinoid analysis. chromatographytoday.comnih.gov These reagents react with alcohols, phenols, and carboxylic acids to form TMS ethers and TMS esters, respectively. cannabissciencetech.com

The derivatization procedure typically involves evaporating the sample extract to dryness to remove any water, which can interfere with the silylation reaction. cannabissciencetech.com The residue is then reconstituted in a suitable aprotic solvent, such as ethyl acetate or acetonitrile, and the silylating reagent is added. cannabissciencetech.comsemmelweis.hu The reaction is often facilitated by heating at a specific temperature for a set period, for example, at 60°C for 15 minutes. nih.gov In some cases, a catalyst like trimethylchlorosilane (TMCS) is added to the silylating reagent to increase its reactivity. nih.gov

The choice of derivatization reagent and reaction conditions can impact the efficiency of the derivatization and the stability of the resulting derivatives. For instance, one study found that a mixture of BSTFA and N-methyl-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) provided better reproducibility for the derivatization of COOH-THC compared to BSTFA alone. grupobiomaster.com It is also important to avoid acidic reagents that can cause unwanted side reactions, such as the conversion of CBD to THC. cannabissciencetech.com

Alternative derivatization techniques, such as acylation with perfluorinated anhydrides, are sometimes employed, particularly for analysis using negative chemical ionization (NCI) GC-MS to achieve lower detection limits. oup.com However, these reagents must be used with caution as they can also lead to the conversion of CBD to THC under acidic conditions. oup.com

Interactive Data Table: Common Silylation Reagents for Cannabinoid Analysis
ReagentAbbreviationCommon ApplicationReference
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAGeneral silylation of cannabinoids chromatographytoday.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAGeneral silylation of cannabinoids sigmaaldrich.comchromatographytoday.com
TrimethylchlorosilaneTMCSUsed as a catalyst with BSTFA or MSTFA nih.gov
N-methyl-tert-butyldimethylsilyltrifluoroacetamideMTBSTFAUsed in combination with BSTFA for improved derivatization of COOH-THC grupobiomaster.com

Method Validation Parameters and Research Considerations

Evaluation of Linearity, Precision, and Accuracy for this compound Quantification

Method validation is a critical aspect of developing robust and reliable analytical methods for the quantification of this compound. Linearity, precision, and accuracy are fundamental parameters that must be thoroughly evaluated to ensure the integrity of the analytical data.

Linearity establishes the relationship between the concentration of the analyte and the instrumental response over a defined range. For the quantification of THC and its metabolites, including glucuronides, calibration curves are typically generated by analyzing a series of standards at different concentrations. researchgate.net A linear regression analysis is then performed, and the coefficient of determination (r²) is used to assess the linearity. researchgate.net An r² value greater than 0.99 is generally considered indicative of a good linear fit. researchgate.netnih.gov For instance, a validated LC-MS/MS method for the direct quantification of urinary cannabinoids, including THC-glucuronide, demonstrated linearity with r² values greater than 0.99 for all analytes. nih.gov Similarly, a method for THC and its metabolites in blood reported r² values of ≥0.996. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). hubspotusercontent-na1.net Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). researchgate.net For example, a validated method for urinary cannabinoids reported an inter-batch imprecision of 4.4-9.3% CV. nih.gov Another study on the quantification of cannabinoids in whole blood showed inter-day precision at low, mid, and high-quality control (QC) concentrations to be between 2.4% and 8.5%. nih.gov

Accuracy denotes the closeness of the mean of a set of results to the actual or accepted true value. It is often assessed by analyzing samples with known concentrations of the analyte (quality control samples) and is expressed as the percentage of the nominal value. researchgate.net A validated method for urinary cannabinoids demonstrated an inter-batch analytical bias (a measure of accuracy) of 92.4-112.4%. nih.gov In another study, the accuracy for cannabinoids in whole blood ranged from 95.1% to 113%. nih.gov

Sensitivity and Detection Limits in Analytical Method Development

The sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. Key parameters used to define the sensitivity of a method are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.net The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netresearchgate.net

The determination of LOD and LOQ is a critical step in method development, as it establishes the lower limits of the analytical range. For the analysis of this compound and other cannabinoids, these limits are often in the low nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range, depending on the matrix and the analytical technique employed. sigmaaldrich.comresearchgate.net

For example, a GC-MS method for the analysis of THC and THCCOOH in surface water reported an LOD of 3-4 ng/L and an LOQ of 10-15 ng/L for both compounds. sigmaaldrich.com An LC-MS/MS method for the quantification of cannabinoids in whole blood achieved an LOD of 0.25 µg/L and an LOQ of 0.5 µg/L for THC-glucuronide. nih.gov In another study focusing on hair analysis, the LOQ for 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid glucuronide was found to be 0.25 pg/mg. nih.gov

The sensitivity of a method is influenced by several factors, including the sample preparation procedure, the efficiency of the chromatographic separation, and the type of detector used. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often employed to achieve the high sensitivity required for the detection of cannabinoids and their metabolites in biological matrices. nih.gov

Assessment of Matrix Effects and Interferences in Complex Biological Samples

When analyzing complex biological samples such as urine, blood, or plasma, the presence of endogenous components can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect . chromatographytoday.comnih.gov These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. researchgate.netmdpi.com Therefore, the assessment and mitigation of matrix effects are crucial aspects of method validation.

Matrix effects are particularly pronounced in liquid chromatography-mass spectrometry (LC-MS) due to competition for ionization in the MS source. nih.govnih.gov The extent of the matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. nih.gov

Several strategies can be employed to minimize matrix effects. These include optimizing the sample preparation procedure to remove interfering substances, adjusting the chromatographic conditions to separate the analyte from co-eluting matrix components, and using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. chromatographytoday.comthermofisher.com

For instance, a study on the analysis of cannabinoids in various biological matrices found that matrix-specific modifications to the solid-phase extraction (SPE) protocol were necessary to minimize interferences. chromatographytoday.com Another study reported that dilution of the sample extract can help to reduce ion suppression effects. mdpi.com In an LC-MS/MS method for cannabinoids in whole blood, matrix effects were observed to range from -25.8% to 30.6%, but these were compensated for by the use of deuterated internal standards. nih.gov

Interactive Data Table: Method Validation Parameters for Cannabinoid Quantification
Analyte/MatrixLinear RangePrecision (%CV)Accuracy/Bias (%)LODLOQReference
Urinary Cannabinoids (incl. THC-glucuronide)0.5–500 ng/mL3.0–10.280.5–118.0Not Reported0.5-5 ng/mL nih.gov
Whole Blood Cannabinoids (incl. THC-glucuronide)0.5-500 µg/L2.4-8.595.1-1130.25-1.25 µg/L0.5-5 µg/L nih.gov
Urinary Cannabinoids (hydrolyzed)1-500 µg/L4.4-9.392.4-112.4Not Reported1-2 µg/L nih.gov
THC & THCCOOH in Surface WaterNot ReportedNot ReportedNot Reported3-4 ng/L10-15 ng/L sigmaaldrich.com
THC-COOH-glucuronide in HairNot Reported<15<15Not Reported0.25 pg/mg nih.gov

Stability Studies of this compound in Research Matrices

The integrity of this compound (THC-glucuronide) in biological samples is a critical factor for the accurate interpretation of toxicological and pharmacokinetic data. Stability studies are essential to understand the potential for degradation of this metabolite under various storage and handling conditions.

Investigation of In Vitro Stability Under Varied Storage Conditions

The stability of THC-glucuronide has been evaluated in different biological matrices, primarily urine and plasma, under common laboratory storage conditions. These studies are crucial for establishing appropriate sample handling protocols to ensure reliable quantitative analysis.

In urine, THC-glucuronide has demonstrated considerable stability, particularly when samples are stored frozen. One comprehensive study found that in pooled urine samples from cannabis smokers, THC-glucuronide was stable for at least six months when stored at -20°C nih.govnih.govresearchgate.net. At 4°C, its stability was also maintained for at least six months nih.govnih.govresearchgate.net. However, at room temperature, while it remained unchanged for one week, the potential for degradation increases over longer periods nih.govnih.govresearchgate.net. Notably, after one year of storage at -20°C, a significant decrease in THC-glucuronide concentrations was observed in some sample pools nih.gov. The degradation of THC-glucuronide in these instances is not thought to be due to deconjugation, as the parent compound, THC, was not detected nih.gov. Potential reasons for this decrease could include adsorption to container surfaces, protein binding, or molecular degradation nih.gov.

In plasma, THC-glucuronide also shows good stability, especially under frozen conditions. Research has indicated that plasma THC-glucuronide is stable for up to 52 weeks (one year) at -20°C scispace.comnih.gov. At refrigerated temperatures (4°C), it remains stable for at least 26 weeks scispace.comnih.gov. For short-term storage, THC-glucuronide in plasma is stable for one week at room temperature scispace.comnih.gov.

The following table summarizes the stability of this compound in different research matrices under various storage conditions.

MatrixStorage TemperatureDuration of Stability
Urine Room TemperatureAt least 1 week nih.govnih.govresearchgate.net
4°CAt least 6 months nih.govnih.govresearchgate.net
-20°CAt least 6 months nih.govnih.govresearchgate.net
Plasma Room Temperature1 week scispace.comnih.gov
4°C26 weeks scispace.comnih.gov
-20°C52 weeks scispace.comnih.gov

pH and Temperature Effects on Tetrahydrocannabinol Glucuronide Integrity

The chemical stability of glucuronide conjugates can be significantly influenced by the pH and temperature of the surrounding medium. While detailed kinetic studies specifically on the pH-dependent degradation of THC-glucuronide are not as extensively reported as for its carboxylated counterpart (THCCOOH-glucuronide), general principles of glucuronide chemistry and findings from broader cannabinoid stability studies offer valuable insights.

Higher temperatures generally accelerate the degradation of cannabinoids researchgate.net. For THC-glucuronide, storage at room temperature is associated with shorter stability compared to refrigerated or frozen conditions nih.govscispace.comnih.gov. This time- and temperature-dependent degradation is a common characteristic of many drug metabolites nih.govresearchgate.net.

The pH of the biological matrix, particularly urine, can change over time during storage, which can in turn affect the stability of analytes nih.gov. An increase in urinary pH has been observed during storage at room temperature, 4°C, and -20°C nih.gov. While the direct impact of higher pH on THC-glucuronide stability is not as extensively documented as for THCCOOH-glucuronide, it is a known factor in the degradation of other glucuronides nih.gov. It has been suggested that higher baseline pH in urine samples can lead to greater changes in pH during storage, which may contribute to the degradation of THC-glucuronide nih.gov. In contrast to the ester glucuronide of THCCOOH, which is known to be labile under alkaline conditions, the ether glucuronide linkage in THC-glucuronide is generally more stable.

The interplay between temperature and pH is crucial. For instance, the degradation of the related compound, THCCOOH-glucuronide, is significantly more pronounced at higher temperatures (e.g., 20°C and 40°C) and is also pH-dependent, with increased degradation at higher pH values researchgate.net. While THC-glucuronide is structurally different, these findings underscore the importance of controlling both temperature and pH for preserving its integrity in research matrices.

Influence of Biological Matrix Composition on Metabolite Stability

The composition of the biological matrix plays a significant role in the stability of this compound. The primary matrices in which this metabolite is analyzed are blood (or plasma) and urine, and their distinct compositions lead to different stability profiles.

The stability of THC-glucuronide has been shown to be greater in plasma than in whole blood under some conditions, which may be due to the presence of cellular components in whole blood that could contribute to degradation. For optimal stability of cannabinoids, frozen storage is consistently recommended for both blood and plasma samples nih.govmdpi.com.

In urine, the absence of significant enzymatic activity is a major reason for the generally good stability of many drug metabolites, including THC-glucuronide mdpi.com. However, other factors in the urine matrix, such as the initial pH and changes in pH over time, can influence stability nih.gov. The high inter-subject variability observed in stability studies can often be attributed to differences in the initial urinary pH of the samples nih.gov. Furthermore, the potential for microbial growth in improperly stored urine samples could introduce enzymes that may degrade the analyte nih.gov.

The following table outlines the key compositional factors of different biological matrices and their potential influence on the stability of this compound.

MatrixKey Compositional FactorsInfluence on THC-Glucuronide Stability
Blood/Plasma Presence of esterases and other enzymes. nih.govmdpi.comWhile the ether linkage of THC-glucuronide is relatively stable, the enzymatic environment can contribute to degradation.
Urine General absence of enzymes; variable and changing pH. nih.govmdpi.comConsidered a more stable matrix due to the lack of enzymes, but stability can be affected by pH fluctuations.

Biochemical Implications and Research Applications of Tetrahydrocannabinol C4 Glucuronide

Role of Tetrahydrocannabinol C4'-glucuronide as a Key Inactive Metabolite

Following administration, the primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), undergoes extensive metabolism. thepermanentejournal.org The metabolic process begins with hydroxylation by cytochrome P450 (CYP) enzymes, primarily CYP2C9, to form the active metabolite 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC). nih.govnih.gov This is followed by further oxidation to the non-psychoactive 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH). nih.govnih.gov

In addition to this oxidative pathway, THC can also undergo direct conjugation with glucuronic acid, a Phase II metabolic reaction. This process, known as glucuronidation, attaches a glucuronic acid moiety to the THC molecule, significantly increasing its water solubility and facilitating its excretion from the body. nih.gov The primary product of this direct conjugation is this compound (THC-glucuronide), where the glucuronic acid is attached at the phenolic hydroxyl group of the THC molecule. caymanchem.comnih.gov

THC C4'-glucuronide is considered a pharmacologically inactive metabolite. caymanchem.com Its formation represents a key detoxification step, converting the highly lipophilic THC into a more water-soluble compound that can be efficiently eliminated, primarily through urine. nih.govaerzteblatt.de While the glucuronide of THC-COOH is the main metabolite found in urine for drug testing purposes due to its longer half-life, the direct measurement of THC-glucuronide can serve as a more specific indicator of recent cannabis use. nih.govnih.gov A hypothesis has also been proposed that THC secreted as a glucuronide may act through non-specific interactions with cellular and organelle membranes in the brain. nih.gov

Comparative Metabolomic Profiling of Tetrahydrocannabinol Glucuronides and Other Cannabinoids

Metabolomic profiling has become an indispensable tool for understanding the complex biotransformation of cannabinoids. These advanced techniques allow for a comprehensive comparison of the metabolic fates of various cannabinoids, revealing distinct patterns and identifying previously unknown metabolites. nih.govmdpi.com Studies comparing the metabolism of THC and cannabidiol (B1668261) (CBD) in human and mouse liver microsomes have successfully identified numerous metabolites, highlighting the power of this approach in drug metabolism research. nih.govmdpi.comresearchgate.net The metabolomic profile of cannabis is highly diverse, containing a wide array of bioactive compounds. mdpi.com

The glucuronidation of cannabinoids is not uniform; it varies significantly depending on the specific cannabinoid and the UDP-glucuronosyltransferase (UGT) isozymes involved. nih.gov Research has characterized the specific human UGT enzymes responsible for these conjugation reactions.

Table 1: Differential Glucuronidation of Cannabinoids by UGT Isozymes This interactive table summarizes the primary UGT enzymes involved in the glucuronidation of major cannabinoids and their metabolites. Data is compiled from studies on human recombinant UGTs.

Compound Primary UGT Isozyme(s) Relative Activity Level Source(s)
11-OH-THC UGT1A9, UGT1A10 High nih.gov, nih.gov, researchgate.net
THC-COOH UGT1A1, UGT1A3 Significant nih.gov, nih.gov, researchgate.net
Cannabinol (CBN) UGT1A10, UGT1A9, UGT1A7, UGT2B7 High to Moderate nih.gov
Cannabidiol (CBD) UGT1A9, UGT2B7 Minimal/Limited nih.gov
Δ9-THC Not a significant substrate Very Low / None nih.gov

The application of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the identification of novel cannabinoid metabolites in biological matrices. nih.govnih.gov Metabolomic studies have been particularly fruitful, leading to the discovery of previously undescribed metabolites of THC. nih.govmdpi.com For instance, a comparative metabolomic analysis of THC and CBD identified 32 distinct THC metabolites, nine of which had not been previously described. nih.govresearchgate.net

While many of these novel discoveries have been in other conjugation pathways, the methodology underscores the potential for identifying new glucuronidated products. The ability to directly measure both free and glucuronidated cannabinoids with high sensitivity and specificity has revolutionized the study of cannabinoid pharmacokinetics. nih.gov These methods are crucial for building a complete picture of metabolic pathways and for developing more accurate assays for forensic and clinical applications. researchgate.net

Interplay with Other Biochemical Conjugation Pathways

Glucuronidation is the most prominent Phase II conjugation pathway for cannabinoids, but it is not the only one. The interplay with other pathways, such as sulfation and conjugation with glutathione (B108866) or amino acids, is essential for a complete understanding of THC detoxification and bioactivation.

Recent metabolomic research has revealed that THC can undergo conjugation with endogenous molecules other than glucuronic acid. A landmark study identified two glutathione (GSH) and two cysteine (Cys) adducts as novel THC metabolites in both human and mouse liver microsomes. nih.govmdpi.com This was a significant finding, as glutathione conjugation is a major pathway for detoxifying reactive electrophilic compounds. nih.gov The study further identified that the formation of these THC-GSH and THC-Cys adducts was primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1B1, which create the reactive intermediate necessary for conjugation to occur. nih.govresearchgate.net

Sulfation is another important Phase II metabolic reaction, though it appears to be more relevant for other cannabinoids, such as CBD, than for THC. nih.govresearchgate.net The existence of these alternative pathways highlights the metabolic complexity of cannabinoids and suggests that the biological consequences of cannabis use may be influenced by multiple detoxification systems.

Table 2: Novel THC Conjugates Identified via Metabolomic Profiling This interactive table details novel THC conjugates discovered through advanced metabolomic approaches.

Conjugate Type Specific Metabolites Identified Key Enzymes Involved (Formation) Source(s)
Glutathione (GSH) Two distinct THC-GSH adducts CYP3A4, CYP1B1 nih.gov, researchgate.net, mdpi.com
Cysteine (Cys) Two distinct THC-Cys adducts CYP3A4, CYP1B1 nih.gov, researchgate.net, mdpi.com

Once formed, THC glucuronides are not merely inert molecules awaiting excretion. They can participate in molecular interactions that have biochemical consequences. For example, the glucuronidated metabolite of THC-COOH (THC-COOH-Gluc) has been shown to be an inhibitor of UGT enzymes, including UGT2B7. mdpi.comresearchgate.net This is a critical finding because UGT2B7 is responsible for the metabolism of many other drugs, including opioids like morphine. mdpi.com By inhibiting this enzyme, THC-COOH-Gluc could potentially alter the metabolism and clearance of co-administered drugs, leading to significant drug-drug interactions. mdpi.comresearchgate.net

Furthermore, molecular docking studies have shown that THC conjugates with glutathione and cysteine have a higher binding affinity for these molecules than the parent THC compound itself. nih.govresearchgate.net This suggests a specific and favorable interaction that drives this particular conjugation pathway. As mentioned earlier, one hypothesis suggests that THC glucuronides may also have non-specific interactions with cell membranes, potentially influencing membrane-dependent processes. nih.gov These interactions demonstrate that even "inactive" metabolites can possess biological activity that warrants further investigation.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for distinguishing Tetrahydrocannabinol C4'-glucuronide (THC-C4'-G) from other cannabinoid glucuronides in biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for differentiating THC-C4'-G from isomers like THC-COOH-glucuronide. Key steps include:

  • Using reversed-phase columns (e.g., C18) with gradient elution to resolve polar glucuronides .
  • Avoiding base hydrolysis, which may degrade acyl glucuronides, and instead employing enzymatic hydrolysis with β-glucuronidase optimized for pH and incubation time .

Q. How does UGT enzyme specificity influence the regioselectivity of THC glucuronidation (e.g., C4' vs. other positions)?

  • Answer : UDP-glucuronosyltransferases (UGTs), particularly UGT1A and UGT2B subfamilies, exhibit regioselectivity. For example:

  • In vitro studies using human liver microsomes suggest UGT1A3 and UGT2B7 catalyze glucuronidation at the phenolic hydroxyl group (C4') versus carboxyl groups .
  • Competitive inhibition assays with probe substrates (e.g., estradiol for UGT1A1) can identify enzyme contributions .

Q. What are the primary challenges in quantifying THC-C4'-G in urine for forensic toxicology?

  • Answer : Key challenges include:

  • Instability : Acyl migration of THC-C4'-G under basic conditions or prolonged storage, generating positional isomers. Stabilizing samples at -20°C and acidifying urine (pH 3–4) mitigates this .
  • Matrix effects : Co-eluting urinary metabolites (e.g., THC-COOH) require robust sample cleanup via solid-phase extraction (SPE) prior to LC-MS/MS .

Advanced Research Questions

Q. How can pharmacokinetic (PK) models account for inter-individual variability in THC-C4'-G formation and excretion?

  • Answer : Population PK modeling using nonlinear mixed-effects software (e.g., NONMEM) should incorporate:

  • Covariates like UGT genotype (e.g., UGT2B7 polymorphisms) and CYP2C9 activity (for THC oxidation) .
  • Time-dependent ratios of free THC-COOH to THC-C4'-G in plasma to estimate enterohepatic recirculation .
  • Bayesian forecasting with sparse sampling (e.g., limited AUC strategies using C1, C4, and C8 time points) to reduce study burden .

Q. What experimental approaches resolve contradictions in reported THC-C4'-G stability across studies?

  • Answer : Contradictions arise from hydrolysis protocols and storage conditions. Methodological solutions include:

  • Parallel analysis of unhydrolyzed vs. enzymatically hydrolyzed samples to quantify intact vs. total glucuronides .
  • Stability studies under varying pH (4–8), temperatures (-80°C to 25°C), and durations (24h–6 months) to define optimal handling .

Q. How does THC-C4'-G’s regioselectivity impact its pharmacological activity compared to other glucuronides?

  • Answer : Glucuronidation at C4' abolishes THC’s psychoactivity but may influence off-target effects. Advanced studies involve:

  • In vitro receptor binding assays (CB1/CB2) with synthetic THC-C4'-G to assess residual affinity .
  • Metabolite tracking via radiolabeled THC (e.g., ¹⁴C-THC) in hepatocyte models to map tissue-specific conjugation .

Q. What confounding factors complicate urinary THC-C4'-G excretion studies in chronic vs. acute cannabis users?

  • Answer : Critical factors include:

  • CYP phenotyping : Chronic users may exhibit induced CYP3A4/2C9, altering THC oxidation rates and downstream glucuronidation .
  • Renal function : Urinary creatinine correction is essential to normalize excretion data, as shown in diazepam glucuronide studies .

Methodological Considerations Table

Aspect Recommendation Key References
Sample Stability Store at -20°C, acidify urine (pH 3–4), avoid freeze-thaw cycles
Enzymatic Hydrolysis Optimize β-glucuronidase (50 kU/mL, pH 5.0, 37°C, 2h) to avoid under/overestimation
PK Modeling Integrate UGT genotyping and Bayesian forecasting for sparse sampling

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